![molecular formula C19H16Br8O2 B13903927 1,1'-Methylenebis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene] CAS No. 67508-66-1](/img/structure/B13903927.png)
1,1'-Methylenebis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]-propane is a brominated organic compound with the molecular formula C21H20Br8O2. It is known for its high bromine content and is primarily used as a flame retardant in various synthetic resins, including polypropylene and polystyrene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]-propane typically involves the bromination of 2,2-bis(3,5-dibromo-4-allyloxyphenyl)propane in a suitable solvent such as methylene chloride . The reaction conditions often include maintaining a controlled temperature and using a bromine source to achieve the desired level of bromination.
Industrial Production Methods
In industrial settings, the production of this compound involves similar bromination processes but on a larger scale. The reaction mixture is usually subjected to specific conditions to ensure high purity and yield. The final product is often solidified from the reaction solution to enhance its storage stability and flowability .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]-propane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, methylene chloride, and other solvents that facilitate the bromination process. The conditions typically involve controlled temperatures and reaction times to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .
Applications De Recherche Scientifique
2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]-propane has several scientific research applications, including:
Mécanisme D'action
The mechanism by which 2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]-propane exerts its flame-retardant effects involves the release of bromine radicals during combustion. These radicals interfere with the combustion process, inhibiting the formation of free radicals that propagate the fire. This results in a reduced rate of combustion and enhanced fire resistance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabromobisphenol A: Another brominated flame retardant with similar applications.
Hexabromocyclododecane: Used in polystyrene foam insulation.
Decabromodiphenyl Ether: Commonly used in textiles and electronics.
Uniqueness
2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]-propane is unique due to its high bromine content and specific structural features that enhance its effectiveness as a flame retardant. Its ability to maintain stability and flowability under various conditions makes it particularly valuable in industrial applications .
Propriétés
Numéro CAS |
67508-66-1 |
|---|---|
Formule moléculaire |
C19H16Br8O2 |
Poids moléculaire |
915.6 g/mol |
Nom IUPAC |
1,3-dibromo-5-[[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]methyl]-2-(2,3-dibromopropoxy)benzene |
InChI |
InChI=1S/C19H16Br8O2/c20-6-12(22)8-28-18-14(24)2-10(3-15(18)25)1-11-4-16(26)19(17(27)5-11)29-9-13(23)7-21/h2-5,12-13H,1,6-9H2 |
Clé InChI |
VTMXSQLRTDQKAI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)OCC(CBr)Br)Br)CC2=CC(=C(C(=C2)Br)OCC(CBr)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



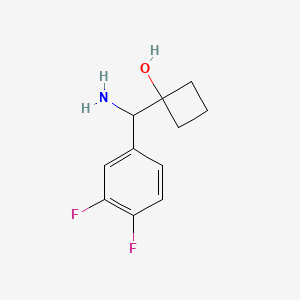
![[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate](/img/structure/B13903859.png)
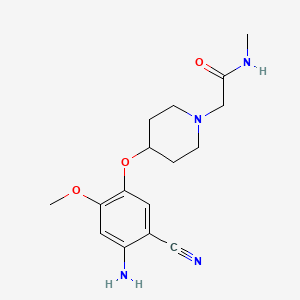
![[5-Methyl-2-(2-methylbutylamino)phenyl]methanol](/img/structure/B13903866.png)
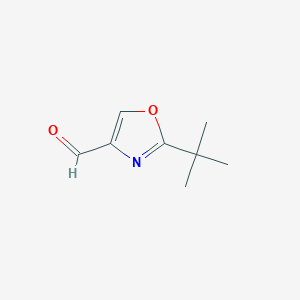
![4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903875.png)
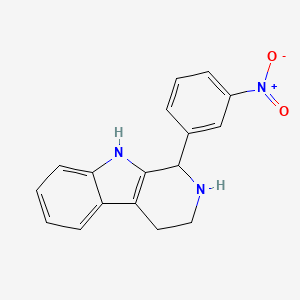

![calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13903899.png)
![4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13903905.png)
![2-[6-(4-fluorophenoxy)-3-pyridyl]-3-methyl-1H-quinolin-4-one](/img/structure/B13903909.png)
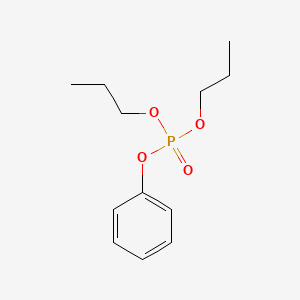
![8-bromo-5-(methylsulfanylmethyl)spiro[3H-1,5-benzoxazepine-2,4'-oxane]-4-one](/img/structure/B13903915.png)
